molecular formula C12H18O B1219218 3-Methyl-5-phenylpentan-1-ol CAS No. 55066-48-3

3-Methyl-5-phenylpentan-1-ol

Cat. No.: B1219218
CAS No.: 55066-48-3
M. Wt: 178.27 g/mol
InChI Key: OXYRENDGHPGWKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Modern Organic Synthesis and Catalysis

In the landscape of modern organic synthesis, molecules like 3-Methyl-5-phenylpentan-1-ol are valuable as both synthetic targets and building blocks. Aryl alkyl alcohols, the class to which this compound belongs, are pivotal structural motifs found in numerous biologically active compounds and functional materials. researchgate.net Their synthesis and manipulation are therefore of fundamental importance.

The presence of both a hydroxyl group and a phenyl ring makes this compound a versatile intermediate. The hydroxyl group can be readily transformed into other functional groups, such as aldehydes, esters, or halides, paving the way for the construction of more complex molecular architectures. For instance, the oxidation of related phenylalkanols is a key step in producing valuable aldehydes used as fragrances and aroma chemicals. researchgate.netresearchgate.net

In catalysis, chiral alcohols and their derivatives are crucial. They can serve as precursors to chiral ligands for asymmetric metal catalysis, a field dedicated to creating single-enantiomer products. orgsyn.org Furthermore, processes like "borrowing hydrogen" catalysis utilize simple alcohols to form new carbon-carbon bonds, showcasing the synthetic utility of such compounds. researchgate.net The structure of this compound makes it a candidate for such advanced catalytic applications, where its stereochemistry can influence reaction outcomes.

Historical Trajectories of Phenylalkanol Research in Academic Literature

Research into phenylalkanols has a rich history, intertwined with the development of organic chemistry itself. Early investigations, dating back to the 19th and early 20th centuries, focused on their isolation from natural sources and their basic chemical reactivity. Phenol, the simplest aromatic alcohol, was discovered in 1834 from coal tar, which remained a primary source for such compounds until the rise of the petrochemical industry. atamanchemicals.com

Over the decades, the focus shifted towards synthetic methodologies. The development of Friedel-Crafts alkylation and acylation reactions provided systematic routes to a wide variety of phenyl-substituted compounds, including phenylalkanols. researchgate.netresearchgate.net These methods allowed chemists to systematically study how the position and nature of substituents on the phenyl ring and the alkyl chain affect the physical and chemical properties of the molecules.

In the latter half of the 20th century, the advent of modern spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) revolutionized the characterization of these compounds. sielc.com More recently, research has been driven by the demand for enantiomerically pure phenylalkanols, spurred by the pharmaceutical and fragrance industries. google.comresearchgate.net This has led to the development of sophisticated asymmetric synthesis and biocatalytic resolution techniques, areas where compounds like this compound are of significant interest. escholarship.orgnih.gov

Significance of the Compound's Unique Molecular Architecture and Stereochemical Potential

The molecular structure of this compound is defined by several key features that dictate its chemical personality and potential applications.

Primary Alcohol: The terminal hydroxyl (-OH) group is a primary alcohol, making it accessible for a wide range of chemical transformations, including oxidation to the corresponding aldehyde or carboxylic acid, and esterification. researchgate.net

Phenyl Group: The phenyl group at the end of the pentyl chain imparts aromatic character and influences the compound's physical properties, such as its boiling point and solubility. It also provides a site for electrophilic aromatic substitution reactions. google.comresearchgate.net

Chiral Center: The most significant feature is the stereocenter at the third carbon atom (C3), which is bonded to a hydrogen atom, a methyl group, and two different alkyl chains. wikipedia.org This makes the molecule chiral, meaning it can exist as two non-superimposable mirror images called enantiomers: (R)-3-Methyl-5-phenylpentan-1-ol and (S)-3-Methyl-5-phenylpentan-1-ol.

The presence of this stereocenter is of paramount importance. wikipedia.org Enantiomers of a chiral molecule often exhibit different biological activities and olfactory properties. For example, in the fragrance industry, one enantiomer of a chiral aroma chemical might have a desirable scent while the other is odorless or has an off-note. lookchem.com Similarly, in medicinal chemistry, one enantiomer of a drug can be therapeutic while the other is inactive or even harmful.

The synthesis of a single, desired enantiomer (an enantioselective synthesis) is a major goal in modern organic chemistry. egrassbcollege.ac.in The ability to selectively synthesize either the (R) or (S) form of this compound would be a significant achievement, opening doors to stereochemically defined derivatives for various applications. pnas.org

Table 1: Structural and Physical Properties of this compound

Property Value
CAS Number 55066-48-3 oakwoodchemical.comtcichemicals.com
Molecular Formula C12H18O oakwoodchemical.comchemicalbook.com
Molecular Weight 178.28 g/mol oakwoodchemical.comchemicalbook.com
Appearance Colorless to Light yellow clear liquid tcichemicals.com
Boiling Point 141-143°C at 11 mmHg oakwoodchemical.com
Purity (Typical) >98.0% (GC) tcichemicals.com

| Synonyms | 3-Methyl-5-phenyl-1-pentanol, γ-Methylbenzenepentanol tcichemicals.com |

Overview of Current Research Landscape and Key Challenges

The current research landscape for this compound and related structures is primarily focused on their synthesis and application in high-value sectors.

Applications Driving Research:

Fragrance and Flavors: This compound is a key intermediate in the fragrance industry, prized for its unique aromatic profile. google.com The demand for novel and sophisticated scents drives the synthesis of such aryl alkyl alcohols. researchgate.net

Pharmaceutical Intermediates: The specific stereoisomers of phenylalkanols are valuable synthons for creating complex, enantiomerically pure active pharmaceutical ingredients (APIs). google.com Research highlights their potential use in developing antiviral and anti-inflammatory drugs. google.com

Key Research Challenges:

Stereoselective Synthesis: The primary challenge is the development of efficient and highly selective methods to produce single enantiomers of this compound. lookchem.com Current research explores various strategies, including the use of chiral catalysts (metal-based or enzymatic) and chiral auxiliaries. orgsyn.orgnih.govpnas.org Achieving high enantiomeric excess (ee) is crucial for pharmaceutical applications.

Purification: Achieving the high purity (>98.5%) required for pharmaceutical and fragrance applications can be challenging, often necessitating specialized distillation or chromatographic techniques. sielc.comgoogle.comchemicalbook.com

Table 2: Example of a Synthetic Approach to this compound

Step Description Conditions Yield/Selectivity

| Hydrogenation | Catalytic hydrogenation of a phenyl-dihydropyran precursor. | 3% Pd/silica (B1680970) catalyst, H2 (1.2 MPa), 1% propionic acid in water, 105-110°C. | Yield: 94.2%, Selectivity: 95.6% chemicalbook.com |

This example illustrates a reduction approach to obtain the racemic alcohol. The development of an asymmetric version of this or other transformations remains a key objective for researchers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-5-phenylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-11(9-10-13)7-8-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYRENDGHPGWKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044822
Record name 3-Methyl-5-phenylpentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Other Solid
Record name Benzenepentanol, .gamma.-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

55066-48-3
Record name 3-Methyl-5-phenyl-1-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55066-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepentanol, gamma-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055066483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenepentanol, .gamma.-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Methyl-5-phenylpentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-5-phenylpentanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.038
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYLISOHEXANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M56178H183
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies for 3 Methyl 5 Phenylpentan 1 Ol and Its Stereoisomers

Catalytic Approaches for the Construction of the Carbon Skeleton

The formation of the C12 backbone of 3-methyl-5-phenylpentan-1-ol is a key challenge addressed by modern catalytic methods. These strategies are designed to be efficient, selective, and increasingly, stereoselective, to yield specific isomers of the target alcohol.

Transition Metal-Catalyzed Coupling Reactions for Aryl-Alkyl Bond Formation

Transition metal catalysis is fundamental to the synthesis of this compound, particularly in the hydrogenation steps of unsaturated precursors. A common industrial route involves the cyclocondensation of benzaldehyde (B42025) with 3-methyl-3-buten-1-ol (B123568) to form a tetrahydropyran (B127337) derivative, which is then hydrogenated to the final product. chemicalbook.comgoogle.com This hydrogenation is typically achieved using transition-metal catalysts.

One documented method involves the hydrogenation of phenyl-dihydropyran using a 3% Palladium (Pd) on silica (B1680970) catalyst in an aqueous solution of propionic acid. chemicalbook.com This process, conducted under pressure and at elevated temperatures, achieves high yield and selectivity. chemicalbook.com Another approach utilizes a nickel catalyst for the hydrogenation step under similar conditions. google.com The choice of catalyst, including supports like carbon or alumina, is crucial for the reaction's efficiency. google.com

For the stereoselective synthesis of specific enantiomers, such as (R)- and (S)-Rosaphen (a commercial name for 2-methyl-5-phenylpentan-1-ol, a structural isomer), asymmetric hydrogenation is a key step. One route employs a ruthenium catalyst with a chiral ferrocenyl phosphine (B1218219) ligand (Mandyphos-4) to hydrogenate a 2-methyl-5-phenylpentanoic acid precursor with up to 99% enantiomeric excess (ee). researchgate.net Dual-catalytic systems that combine a transition metal for a "borrowing hydrogen" process with another catalyst for arylation can also be used to form C-C bonds, representing a powerful, redox-neutral strategy for creating aryl-alkyl structures. acs.orgrsc.org

Summary of Transition Metal-Catalyzed Synthesis of this compound
PrecursorCatalyst SystemReaction ConditionsYield / SelectivityReference
Phenyl-dihydropyran3% Pd/silica1.2 MPa H₂, 105-110 °C, Propionic acid in water94.2% Yield, 95.6% Selectivity chemicalbook.com
Phenyl-dihydropyranNickel catalyst8 to 50 bar, 100 to 180 °CNot specified google.com
(E)-2-Methyl-5-phenylpenta-2,4-dienoic acidRu / Mandyphos-4Asymmetric HydrogenationUp to 99% ee researchgate.net

Organocatalytic Strategies for Asymmetric Carbon-Carbon Bond Formation

Organocatalysis, which uses small organic molecules as catalysts, offers a powerful alternative to metal-based systems for constructing chiral molecules. These methods are central to creating the stereocenters found in the stereoisomers of this compound. The development of enantioselective synthesis is crucial as different enantiomers of a chiral molecule can have distinct biological or olfactory properties.

One relevant strategy involves the organocatalytic addition of nucleophiles to α,β-unsaturated aldehydes to create chiral intermediates. For instance, the addition of bis(arylsulfonyl)methane to such aldehydes can be catalyzed by chiral organocatalysts to produce optically enriched precursors that can be further transformed into the desired alcohol. rsc.org Similarly, proline-catalyzed reactions, such as α-aminooxylation, can be used to introduce chirality early in a synthetic sequence, which is then carried through to the final product. juniperpublishers.com These reactions, often part of a tandem or cascade sequence, allow for the efficient construction of complex molecules from simple starting materials. univ-rennes.frub.edu

For example, a synthetic approach to a related chiral polyol, (3S, 4R)-5-phenylpentane-1, 3, 4-triol, utilized L-proline to catalyze the initial hydroxylation, establishing a key stereocenter that guided subsequent transformations. juniperpublishers.com Such strategies highlight the potential for organocatalysis to precisely control the stereochemical outcome in the synthesis of complex phenylpentanol derivatives.

Higher Alcohol Synthesis from Syngas and CO2 Hydrogenation (General Context)

While the specific synthesis of this compound starts from complex precursors, a major goal in catalysis is the direct synthesis of higher alcohols (HAs) from simple feedstocks like synthesis gas (syngas, a mixture of CO and H₂) and CO₂. nih.govsci-hub.se This approach is economically and environmentally significant but is challenged by the difficulty in controlling C-C bond formation and selectivity towards desired alcohol products. sci-hub.seosti.gov The synthesis is generally thought to proceed via a combination of Fischer-Tropsch synthesis (FTS) for chain growth and methanol (B129727) synthesis functionalities for CO insertion. acs.org Research in this area is broadly categorized by the primary metal used in the catalyst.

Rhodium (Rh) is one of the most studied metals for higher alcohol synthesis (HAS) due to its intrinsic ability to produce C₂+ oxygenates. nih.govacs.org However, unpromoted Rh catalysts often lack the desired activity and selectivity, necessitating the addition of promoter metals. nih.govacs.org Manganese (Mn) and Iron (Fe) are common promoters that enhance the performance of Rh-based catalysts. nih.govacs.org The mechanism is believed to involve the insertion of CO into CHₓ species, which requires both dissociative and molecular CO chemisorption, a function that is enhanced by the presence of promoters. acs.org The addition of promoters can significantly improve the selectivity and space-time yield (STY) towards higher alcohols. nih.govacs.org

Molybdenum (Mo)-based catalysts, particularly molybdenum carbide (Mo₂C) and molybdenum sulfide (B99878) (MoS₂), are effective for converting syngas and CO₂ into mixed alcohols. researchgate.netresearchgate.netrsc.org These catalysts are often promoted with alkali metals, such as potassium (K), which can inhibit unwanted side reactions and enhance selectivity towards alcohols. rsc.org Further promotion with transition metals like cobalt (Co) and nickel (Ni) can significantly boost catalytic activity and selectivity for C₂₊ alcohols. researchgate.netrsc.org For instance, Ni-promoted K/Mo₂C catalysts have shown a synergistic effect where a mixed Ni-Mo carbide phase is believed to be the active site for alcohol formation. rsc.org In CO₂ hydrogenation, Mo-Co-K sulfide catalysts have also demonstrated high conversion and selectivity to alcohols. researchgate.net

Conventional Fischer-Tropsch (FT) catalysts, based on iron (Fe) and cobalt (Co), are designed to produce hydrocarbons. However, they can be modified to increase the selectivity towards alcohols. acs.org One strategy is the addition of alkali promoters, such as sodium (Na) or potassium (K), to Co or Fe catalysts. ucla.edufrontiersin.org These promoters can increase surface basicity and alter the catalyst's electronic properties, favoring alcohol formation. ucla.edu Alloying FT metals with other elements is another effective approach. For example, alloying iron with cobalt and/or nickel has been shown to double the selectivity to alcohols while increasing CO conversion. syngaschem.com For CO₂ hydrogenation, tandem catalysts combining a modified FT component (e.g., Mn-Cu-K modified iron carbide) with a methanol synthesis catalyst (e.g., CuZnAlZr) can achieve higher selectivity for C₂₊ alcohols by creating a synergistic effect between the different active sites. frontiersin.org

Overview of Catalytic Systems for General Higher Alcohol Synthesis (HAS)
Catalyst TypeBase Metal(s)Common PromotersFeedstockKey Research FindingsReference
Rh-BasedRhMn, Fe, IrSyngasPromoters are required to increase reactivity and selectivity towards ethanol (B145695) and higher alcohols. nih.govacs.org
Mo-BasedMo (as Mo₂C or MoS₂)K, Co, NiSyngas, CO₂Alkali promoters enhance alcohol selectivity; transition metals (Ni, Co) boost activity. researchgate.netresearchgate.netrsc.org
Modified Fischer-TropschFe, CoK, Na, Mn, Cu, NiSyngas, CO₂Alkali promoters and alloying with other metals (Co, Ni) shift selectivity from hydrocarbons to alcohols. ucla.edufrontiersin.orgsyngaschem.com
Modified Methanol Synthesis Catalysts

While direct synthesis of a complex alcohol like this compound from methanol is not a standard industrial process, the principles of catalyst modification in methanol synthesis are relevant to the hydrogenation steps involved in producing this compound. Methanol synthesis from syngas (a mixture of CO, CO2, and H2) typically employs a Cu/ZnO/Al2O3 catalyst. irost.ir Modifications to this catalyst system aim to enhance activity, selectivity, and stability.

Research into methanol synthesis catalysts has shown that altering the mole ratios of metal components and the preparation method can significantly impact catalyst performance. For instance, a solid-state preparation method using a ball mill for Cu/ZnO/Al2O3 catalysts has been shown to produce a "green catalyst" with higher activity compared to industrial standards. irost.ir The optimization of the Cu/Zn mole ratio and the percentage of aluminum, along with milling speed and aging time, are critical parameters. irost.ir

Furthermore, the introduction of various metal promoters such as Ni, Fe, Zn, Ir, Na, Pd, Ga, Gd, and Pt to zeolite catalysts like ZSM-5 can increase catalytic performance and yield for specific hydrocarbon products. jetir.org While these examples focus on converting methanol to hydrocarbons, the underlying principle of using metal promoters to enhance catalyst acidity and selectivity is broadly applicable in catalytic chemistry. jetir.org

Role of Promoters and Supports in Catalytic Performance

Promoters and catalyst supports play a crucial role in the catalytic hydrogenation processes used to synthesize this compound. In a common synthesis route, this compound is prepared by the hydrogenation of phenyl-dihydropyran. chemicalbook.comgoogle.com

The choice of catalyst, support, and promoters directly influences the reaction's efficiency, selectivity, and yield. For example, a 3% Palladium (Pd) on silica (SiO2) catalyst has been effectively used for the hydrogenation of a dihydropyran intermediate. The addition of propionic acid as a co-catalyst in an aqueous solution significantly enhances selectivity, achieving 95.3–98.3%, with yields of the target alcohol ranging from 92.6–97.5%. chemicalbook.com

Different transition-metal catalysts exhibit varying levels of performance. While a 5% Pd/C catalyst in methanol can achieve a 90% conversion of phenyl dihydropyran to yield 86% of this compound, a Raney nickel catalyst under similar conditions shows lower conversion (76%) and yield (71%). google.com The stability of the catalyst over multiple uses is also a key factor, with the Pd/C catalyst showing better performance retention. google.com

The support material itself, such as silica or carbon, provides a high surface area for the active metal, influencing its dispersion and stability. Promoters can modify the electronic properties of the active metal or participate directly in the reaction mechanism, for instance, by facilitating hydrogen transfer or preventing side reactions. researchgate.net

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The synthesis of specific stereoisomers of this compound is of significant interest, particularly for applications in fragrance and pharmaceutical industries where chirality dictates biological activity and scent profile. lookchem.comnih.gov

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. sigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recycled. sigmaaldrich.com This strategy converts an enantioselective reaction into a diastereoselective one, which often allows for easier separation of the products. wgtn.ac.nz

For the synthesis of chiral alcohols, oxazolidinones, such as those derived from ephedrine, are common chiral auxiliaries. sigmaaldrich.com In a typical application, a prochiral ketone or enoate precursor to this compound would be reacted with a chiral auxiliary. The auxiliary then sterically hinders one face of the molecule, forcing an incoming reagent, such as a reducing agent, to attack from the less hindered face, thus creating a specific stereoisomer. sigmaaldrich.com Silicon-centered chiral auxiliaries have also been developed and used to effect highly diastereoselective conjugate additions of organocuprates to enones, a potential step in a synthetic route to chiral this compound. researchgate.net

Asymmetric Hydrogenation and Reduction Strategies

Asymmetric hydrogenation and reduction are powerful tools for creating chiral centers with high enantioselectivity. These methods often employ chiral catalysts or enzymes to deliver hydrogen to a prochiral substrate in a stereocontrolled manner.

Biocatalysis, utilizing isolated enzymes or whole-cell systems, offers a green and highly selective method for the synthesis of chiral alcohols. researchgate.netnih.gov Ene-reductases (ERs) and alcohol dehydrogenases (ADHs) are particularly relevant for producing chiral alcohols. nih.govunipd.it

For instance, the asymmetric reduction of an α,β-unsaturated ketone precursor can be achieved with high stereoselectivity using ketoreductases or ene-reductases. nih.gov Studies have shown that ERs can catalyze the asymmetric reduction of α,β-unsaturated aldehydes and ketones with excellent specificity and selectivity under mild conditions. nih.gov Lipases can also be employed in the kinetic resolution of racemic diol precursors to prepare enantiomerically enriched stereoisomers. lookchem.comlookchem.com Lipase-catalyzed enantioselective acylation is another effective method for resolving racemic alcohols. unipd.it

Table 1: Examples of Enzymatic Asymmetric Reduction Data based on general enzymatic capabilities, not specific to this compound.

Enzyme ClassSubstrate TypeProductEnantiomeric Excess (ee)
Ene-Reductaseα,β-Unsaturated KetoneChiral Saturated KetoneOften >98%
Alcohol DehydrogenaseProchiral KetoneChiral Secondary AlcoholCan exceed 99%
Lipase (Kinetic Resolution)Racemic AlcoholEnantiopurified Alcohol & EsterCan exceed 99%
Ketoreductaseα,β-Unsaturated KetoneChiral Allylic AlcoholVariable, can be high

Transition-metal-catalyzed asymmetric hydrogenation is a cornerstone of modern organic synthesis for producing enantiomerically pure compounds. diva-portal.orgresearchgate.net This method typically involves a chiral ligand coordinated to a metal center (e.g., Iridium, Rhodium, Ruthenium). diva-portal.orgacs.org

Iridium complexes with N,P-ligands have been successfully used for the asymmetric hydrogenation of allylic alcohols, which are common precursors to saturated alcohols like this compound. lookchem.comdiva-portal.org These catalytic systems can achieve high yields and excellent enantioselectivities. lookchem.com The choice of ligand is critical, as steric and electronic properties directly influence the stereochemical outcome. acs.org For example, cobalt-catalyzed asymmetric 1,4-reduction of β,β-dialkyl α,β-unsaturated esters using polymethylhydrosiloxane (B1170920) (PMHS) has been reported to produce chiral esters with up to 98% ee, which can then be reduced to the corresponding chiral alcohol. lookchem.com

Dynamic kinetic resolution (DKR) is a particularly powerful strategy where a racemic starting material is converted into a single enantiomer of the product in theoretically 100% yield. diva-portal.org This involves the rapid racemization of the starting material alongside a faster, enantioselective hydrogenation of one of the enantiomers. diva-portal.org

Table 2: Comparison of Catalysts in Phenyl-Dihydropyran Hydrogenation Data extracted from patent literature.

CatalystSolventTemperaturePressureConversion Efficiency (after 5h)Yield
5% Pd/CMethanol130 °C50 Bar90%86%
Raney NickelMethanol130 °C50 Bar76%71%

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis merges the selectivity of biological catalysts with the practicality of chemical reactions to create efficient and highly selective routes to target molecules. A key application in this area is the asymmetric bioreduction of prochiral ketones to produce enantiopure chiral alcohols, a process that exemplifies green chemistry principles by often proceeding under mild conditions with high enantiomeric excess. tandfonline.commdpi.com

While specific literature detailing a complete chemoenzymatic route to this compound is nascent, the principles can be readily applied. A proposed pathway would involve the enzymatic reduction of the corresponding prochiral ketone, 3-methyl-5-phenylpentanone. Whole-cell biocatalysts, such as Lactobacillus species, have proven effective in the enantioselective bioreduction of structurally similar ketones, yielding chiral carbinols with excellent enantiomeric excess (>99% ee) and high yields. tandfonline.com This strategy offers a green, efficient alternative for establishing the stereocenter at the C3 position.

The process typically involves incubating the ketone substrate with a culture of the microorganism, which contains the necessary oxidoreductase enzymes. The reaction is often performed in an aqueous medium, minimizing the need for organic solvents. tandfonline.com

Table 1: Examples of Biocatalysts for Asymmetric Ketone Reduction

BiocatalystSubstrate TypeProduct TypeKey Advantages
Lactobacillus paracasei BD101Prochiral ketones with branched chains(R)-chiral alcoholsHigh enantiomeric excess (>99%), green method. tandfonline.com
Baker's Yeast (Saccharomyces cerevisiae)α-, β-, and γ-chloroalkyl aryl ketonesOptically active chlorohydrinsReadily available, cost-effective, good yields. mdpi.com
Candida antarctica Lipase B (CALB)Racemic alcohols and corresponding estersEnantiopure alcohols and estersHigh selectivity in kinetic resolutions. researchgate.net

Diastereoselective Transformations

Given that this compound possesses two chiral centers (at C3 and C5, if the phenyl ring is substituted, or just C3 in the parent compound), controlling the diastereoselectivity of its synthesis is crucial for accessing specific stereoisomers. Advanced organic synthesis provides several strategies to achieve this.

One documented approach involves a diastereoselective intramolecular hydride transfer reaction. In a specific example, a precursor molecule was synthesized and then treated under thermal conditions to induce the transfer, yielding this compound with a specific diastereomeric ratio. ntu.edu.sg This highlights how intramolecular processes can effectively control the relative stereochemistry of newly formed chiral centers.

Table 2: Example of Diastereoselective Synthesis of this compound

Reaction TypePrecursorConditionsYieldOutcome
Intramolecular Hydride Transfer ntu.edu.sg3-methyl-1-(isopropoxy(phenyl)methoxy)pentan-4-one80 °C, 18 h41%Diastereoselective formation of the product.

Furthermore, palladium-catalyzed tandem reactions represent a powerful tool for constructing complex molecules with high levels of diastereoselectivity. acs.org While not yet specifically reported for this exact molecule, such methods, which can involve oxidative cyclization and redox relays, are capable of generating highly substituted cyclic and acyclic structures from simple starting materials, offering potential future pathways for controlled synthesis.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles is paramount in modern chemical manufacturing to reduce environmental impact and improve process safety and efficiency. datainsightsmarket.com

Solvent-Free and Aqueous Medium Reactions

A significant stride in greening the synthesis of this compound involves modifying the reaction medium. A patented industrial process for the hydrogenation of the phenyl-dihydropyran intermediate utilizes an aqueous solution of propionic acid as the reaction medium with a Pd/silica catalyst. chemicalbook.com This approach reduces the reliance on volatile organic solvents.

Solvent-free synthesis represents a further advancement. researchgate.net Such reactions, often accelerated by microwave irradiation and using reagents adsorbed onto mineral supports like clays (B1170129) or alumina, can lead to enhanced reaction rates, higher selectivity, and simplified workup procedures. researchgate.net Applying this concept, the condensation of benzaldehyde and 3-methyl-3-buten-1-ol could potentially be performed under solvent-free conditions using a solid acid catalyst.

Atom-Economy and Step-Economy Maximization

Atom economy and step economy are core tenets of green synthesis, aiming to maximize the incorporation of starting materials into the final product and minimize the number of synthetic steps. assets-servd.host The widely used two-step synthesis of this compound, involving the reaction of benzaldehyde with 3-methyl-3-buten-1-ol followed by hydrogenation, is an efficient process. quickcompany.in

However, more advanced strategies like "borrowing hydrogen" (also known as hydrogen autotransfer) offer superior atom and step economy. acs.org This catalytic methodology allows for the α-alkylation of ketones with primary alcohols. In a hypothetical borrowing hydrogen synthesis, a simple methyl ketone could be directly coupled with a primary alcohol. The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in-situ, which then undergoes a condensation reaction with the ketone. The catalyst subsequently returns the hydrogen to reduce the resulting enone, completing the C-C bond formation and regeneration of the alcohol group in a single pot. This telescoping of multiple oxidation, condensation, and reduction steps into one catalytic cycle represents the pinnacle of step-economy. acs.org

Development of Sustainable Catalytic Systems

Catalysis is central to the efficient synthesis of this compound. Sustainable catalyst development focuses on using earth-abundant metals, improving catalyst recyclability, and employing biocatalysts.

An efficient, patented process utilizes a recyclable acidic resin-based catalyst for the initial condensation step to produce the dihydropyran intermediate. quickcompany.in This solid catalyst can be easily recovered and reused multiple times (up to 10) while retaining its activity, significantly reducing waste compared to homogeneous acid catalysts. quickcompany.in

For the subsequent hydrogenation step, while precious metal catalysts like palladium on carbon (Pd/C) are effective, research has focused on developing catalysts based on more abundant and less expensive metals. chemicalbook.comgoogle.com A notable development is the use of a novel nickel catalyst, which provides yields comparable to palladium-based systems but at a lower cost. google.com The robustness of nickel catalysts to trace impurities can also extend their operational lifetime, further enhancing sustainability. google.com

Table 3: Comparison of Catalytic Systems in this compound Synthesis

StepCatalyst SystemKey Features
CondensationAcidic Resin quickcompany.inHeterogeneous, recyclable (up to 10 times), high conversion and selectivity.
Hydrogenation3% Pd/silica chemicalbook.comEffective precious metal catalyst, requires acidic additive.
HydrogenationNovel Nickel Catalyst google.comEarth-abundant metal, lower cost, high tolerance to impurities.
C-C CouplingRuthenium Pincer Complex (Borrowing Hydrogen) acs.orgHomogeneous, high atom and step economy, one-pot multi-step reaction.

Flow Chemistry and Continuous Synthesis of this compound

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise process control, and easier scalability. researchgate.netthieme-connect.de

The two-step industrial synthesis of this compound is highly amenable to adaptation into a continuous flow process.

Step 1: Condensation: The reaction of benzaldehyde and 3-methyl-3-buten-1-ol, catalyzed by a solid acidic resin, can be performed in a packed-bed reactor. The liquid reactants would be continuously pumped through the heated reactor column containing the catalyst, with the product stream collected at the outlet. This setup simplifies catalyst separation and allows for continuous operation. researchgate.net

Step 2: Hydrogenation: The subsequent hydrogenation of the dihydropyran intermediate is ideally suited for flow chemistry, particularly as it involves a gaseous reagent (hydrogen). thieme-connect.de The crude output from the first step could be mixed with a hydrogen stream and passed through a packed-bed reactor containing a solid catalyst (e.g., Pd/C or a supported nickel catalyst). This approach allows for safe handling of hydrogen at high pressure and temperature, precise control over residence time, and efficient catalyst-product separation. acs.org

This continuous, multi-step synthesis would minimize manual handling, reduce reactor downtime, and provide a more consistent product quality, aligning with the goals of modern, efficient chemical manufacturing. researchgate.netacs.org

Table 4: Hypothetical Continuous Flow Synthesis of this compound

StepReactor TypeCatalystTypical ConditionsAdvantages in Flow
1. CondensationPacked-Bed Reactor (PBR)Solid Acidic Resin quickcompany.inElevated temperature, controlled flow rate.Simplified catalyst recycling, consistent product output.
2. HydrogenationPacked-Bed Reactor (PBR) or Trickle-Bed ReactorPd/C or Nickel Catalyst chemicalbook.comgoogle.comHigh pressure H₂, elevated temperature.Superior safety with gases, excellent temperature/pressure control.

Chemical Reactivity and Derivatization Studies of 3 Methyl 5 Phenylpentan 1 Ol

Reactions at the Primary Hydroxyl Group

The primary hydroxyl group is a key functional group in 3-Methyl-5-phenylpentan-1-ol, making it a versatile precursor for various chemical transformations. Its reactivity is central to the synthesis of a wide range of derivatives with applications in materials science and as intermediates in organic synthesis.

Esterification and Etherification for Advanced Materials Precursors

The transformation of this compound into esters and ethers is a common strategy for creating precursors for advanced materials. These reactions modify the molecule's physical and chemical properties, such as its viscosity, thermal stability, and reactivity, which are crucial for its application in polymers and other materials.

Esterification:

Esterification involves the reaction of the primary hydroxyl group with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640), to form an ester. For instance, the reaction with acetic anhydride can produce the corresponding acetate (B1210297) ester. google.com This process is often catalyzed by an acid, such as phosphoric acid. google.com The general reaction involves heating the alcohol with the acylating agent, with reaction temperatures potentially ranging from 20°C to 170°C, although milder conditions (20-50°C) are often preferred. google.com The mole ratio of the reactants can be varied to optimize the yield of the desired ester. google.com

These resulting esters can be utilized in various applications, including as components in fragrance formulations and as monomers for polymerization, leading to the creation of polyesters with specific properties.

Etherification:

Etherification introduces an ether linkage by reacting the alcohol with a suitable reagent. One method involves the reaction with monoperoxyacetals, which can proceed via nucleophilic substitution. While the direct etherification of this compound is not extensively detailed in the provided search results, related reactions with similar alcohols provide insight into potential pathways. For example, the reaction of α-alkoxylithium reagents with monoperoxyacetals can yield mixed O,O-acetals, which are precursors to ethers. acs.org

The synthesis of ethers from alcohols can also be achieved through Williamson ether synthesis, although specific examples with this compound were not found in the search results. This method would involve deprotonating the alcohol to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide.

Oxidation Pathways and Mechanisms to Carbonyl Compounds

The oxidation of the primary hydroxyl group in this compound to a carbonyl compound, specifically an aldehyde (3-methyl-5-phenylpentanal) or a carboxylic acid, is a fundamental transformation in organic synthesis. google.com The choice of oxidizing agent and reaction conditions determines the final product. masterorganicchemistry.com

The selective oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids is a significant area of research. Various catalytic systems have been developed to achieve this selectivity.

Transition Metal Catalysts: Ruthenium, copper, and palladium-based catalysts are commonly employed for the selective oxidation of alcohols. rsc.orgorganic-chemistry.orgresearchgate.net For instance, a (bpy)CuI/TEMPO catalyst system can efficiently oxidize a range of primary alcohols to aldehydes using ambient air as the oxidant at room temperature. organic-chemistry.org Similarly, iron(III) complexes have been shown to catalyze the selective oxidation of primary and secondary alcohols to carbonyl compounds using hydrogen peroxide as a green oxidant. unimi.it These catalytic systems often exhibit high selectivity and can operate under mild conditions. rsc.orgunimi.itrsc.org

Quinone-based Catalysts: Catalyst systems comprising quinone-type compounds can be used for the selective oxidation of primary and secondary alcohols to the corresponding aldehydes or ketones using molecular oxygen as the terminal oxidant. google.com This process typically involves hydrogen abstraction from the alcohol by the quinone. google.com

The table below summarizes various catalytic systems used for the selective oxidation of alcohols.

Catalyst SystemOxidantTarget ProductKey Features
Merrifield resin supported molybdenum(VI) complex30% H2O2Aldehydes or KetonesSolventless, reusable catalyst, no over-oxidation. rsc.org
Ruthenium-(4-methylphenyl-2,6-bispydinyl) pyridinedicarboxylate complexAqueous H2O2Aldehydes and KetonesRoom temperature, satisfactory yield, excellent selectivity. rsc.org
Iron(III) complex with a pyridine-containing macrocyclic ligandH2O2Carbonyl CompoundsGood to excellent conversion and selectivity. unimi.it
(bpy)CuI/TEMPOAmbient AirAldehydesRoom temperature, high selectivity for 1° alcohols. organic-chemistry.org
Quinone-type compoundsMolecular OxygenAldehydes or KetonesHigh activity and selectivity. google.com

Understanding the mechanism of alcohol oxidation is crucial for optimizing reaction conditions and developing more efficient catalysts. Mechanistic studies often involve kinetic isotope effects (KIEs) and transition state analysis.

Kinetic Isotope Effect (KIE): The KIE is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step. acs.org In the oxidation of alcohols, a primary kinetic isotope effect is often observed when the hydrogen on the carbon bearing the hydroxyl group is replaced with deuterium. acs.orgcdnsciencepub.comcdnsciencepub.com This indicates that the C-H bond is cleaved in the transition state of the reaction. cdnsciencepub.com The magnitude of the KIE can provide insights into the nature of the transition state. cdnsciencepub.com For example, a large KIE suggests a transition state where the C-H bond is significantly weakened. cdnsciencepub.com Studies on the oxidation of various alcohols have utilized KIE to probe the mechanism of hydrogen abstraction. cdnsciencepub.comcdnsciencepub.comnih.gov

Transition State Analysis: Computational methods, such as Density Functional Theory (DFT), are used to model the transition states of oxidation reactions. rsc.orgrsc.org These studies can help to elucidate the reaction pathway and the role of the catalyst. For example, DFT calculations on the (bpy)CuI-TEMPO/NMI catalyzed oxidation of alcohol have suggested a favorable pathway involving the coordination of the alcohol to the copper center, followed by hydrogen abstraction by TEMPO. rsc.org

The general mechanism for the oxidation of alcohols often involves the formation of a good leaving group on the oxygen, followed by deprotonation of the adjacent C-H bond in a process that resembles an E2 elimination. masterorganicchemistry.com In catalytic systems, the mechanism can be more complex, involving the formation of metal-oxo species or other reactive intermediates. rsc.orgresearchgate.netrsc.org

Nucleophilic Substitution Reactions and Rearrangements

The primary hydroxyl group of this compound can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups.

While direct nucleophilic substitution on the hydroxyl group is difficult due to its poor leaving group ability, it can be activated. For instance, methyltrifluoromethanesulfonate (MeOTf) has been shown to catalyze the direct nucleophilic substitution of the hydroxyl group of various alcohols with a range of nucleophiles, including 1,3-dicarbonyl compounds, amides, and alkynes. researchgate.net This method provides a pathway to form new C-C, C-N, and C-O bonds under mild, metal-free conditions. researchgate.net

Common reagents for converting the hydroxyl group into a halide include thionyl chloride (SOCl2) for chlorides and phosphorus tribromide (PBr3) for bromides. Once converted, the resulting alkyl halide can undergo substitution reactions with various nucleophiles.

Rearrangements are less common for primary alcohols like this compound under standard nucleophilic substitution conditions. However, under strongly acidic conditions or in the presence of certain catalysts, carbocation intermediates could potentially form, leading to rearrangements.

Functionalization of the Aromatic Phenyl Ring

The phenyl ring in this compound is an aromatic moiety that can undergo electrophilic aromatic substitution reactions. These reactions allow for the introduction of various substituents onto the benzene (B151609) ring, further modifying the molecule's properties.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride and a Lewis acid catalyst.

The position of substitution (ortho, meta, or para) is directed by the existing alkyl substituent on the phenyl ring. As an alkyl group, the phenethyl moiety of this compound is an ortho-, para-director.

While specific examples of functionalization of the phenyl ring of this compound were not found in the search results, these are standard reactions for aromatic compounds and would be applicable to this molecule.

Electrophilic Aromatic Substitution Reactions

The phenyl group in this compound is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com The presence of the alkyl chain, an electron-donating group, activates the ring, directing incoming electrophiles primarily to the ortho and para positions.

While specific studies on the direct electrophilic substitution of this compound are not extensively documented in readily available literature, the principles of such reactions on similar alkylbenzene derivatives are well-established. For instance, the presence of a methoxy (B1213986) group on the aromatic ring of a similar compound, 1-(3-methoxyphenyl)-5-phenylpentan-1-ol, influences the electron density and can impact electrophilic substitution reactions. evitachem.com In a broader context, electrophilic aromatic substitutions are used to introduce a variety of functional groups, including halogens (chlorination, bromination), nitro groups (nitration), and sulfonic acid groups (sulfonation). masterorganicchemistry.com

A related study on 5-phenylthiophen-2-amine (B182472) demonstrated a site-selective electrophilic aromatic substitution on the C3 atom of the thiophene (B33073) ring, highlighting how the inherent properties of a molecule direct its reactivity. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions, including the Suzuki, Heck, and Sonogashira couplings, have revolutionized organic synthesis. uwindsor.ca

While direct palladium-catalyzed cross-coupling studies on this compound are not explicitly detailed, research on analogous structures provides significant insights. For example, palladium-catalyzed Suzuki cross-coupling reactions are effective with a variety of unactivated alkyl bromides, chlorides, and tosylates that contain β-hydrogens, a structural feature present in the aliphatic chain of this compound. nih.gov The use of bulky, electron-rich trialkylphosphines as ligands can generate highly active palladium catalysts for these transformations. nih.gov

The general mechanism for these reactions involves an oxidative addition, transmetalation, and reductive elimination sequence. uwindsor.ca Research on the palladium-catalyzed cross-coupling of organoboron compounds has demonstrated the versatility of these methods. uwindsor.ca For instance, the synthesis of various (R)-1-aryl-5-phenylpentan-2-ol derivatives has been achieved through palladium-catalyzed conjunctive cross-coupling, showcasing the formation of new carbon-carbon bonds. nih.gov

Transformations of the Aliphatic Chain and Methyl Branch

The aliphatic portion of this compound offers additional sites for functionalization, moving beyond the reactivity of the terminal alcohol and phenyl groups.

C-H Activation for Remote Functionalization

Remote C-H functionalization has emerged as a powerful strategy for modifying molecules at positions distant from an existing functional group. rsc.org This approach often involves an intramolecular hydrogen atom transfer (HAT) process. rsc.orgillinois.edu An alkoxyl radical, generated from the alcohol, can abstract a hydrogen atom from a remote carbon, creating a new radical center that can be further functionalized. illinois.edu

Recent advances have seen the development of palladium-catalyzed methods for the remote functionalization of alcohols through alkene and alkyne isomerization. nih.govnih.govresearchgate.net These "chain-walking" or "relay" reactions allow for the interconversion of distant functional groups. nih.govresearchgate.net While not specific to this compound, these methodologies offer a potential pathway for its derivatization. For example, a palladium hydride catalyst can facilitate the long-range isomerization of alkynyl alcohols to α,β-unsaturated aldehydes and ketones. nih.govnih.govresearchgate.net

Olefination and Chain Extension Reactions

The aliphatic chain of this compound can be modified through various olefination and chain extension reactions. The primary alcohol can be oxidized to the corresponding aldehyde, 3-methyl-5-phenylpentanal, which can then undergo olefination reactions, such as the Wittig reaction, to form alkenes and extend the carbon chain.

The precursor, 3-methyl-5-phenylpent-2-en-1-ol, can be synthesized and used as an intermediate. Its reduction leads to this compound. This unsaturated precursor provides a handle for various transformations before the final reduction step.

Synthesis of Advanced Derivatives for Specific Research Applications

The chiral nature of this compound, which can exist as (R) and (S) enantiomers, makes it a valuable starting material for the synthesis of advanced derivatives with applications in asymmetric catalysis.

Chiral Auxiliaries and Ligands

Chiral auxiliaries and ligands are essential components in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. The enantiomerically pure forms of this compound, such as (S)-(-)-3-methyl-5-phenylpentan-1-ol, serve as building blocks for such molecules. lookchem.com

For instance, new phosphite (B83602) ligands have been prepared and their effectiveness as chiral ligands has been explored in copper-catalyzed asymmetric conjugate addition reactions. lookchem.com The synthesis of chiral ligands often involves multi-step sequences, starting from readily available chiral precursors. The development of chiral reagents from natural products like α-pinene has been a significant area of research, leading to reagents that can be used in asymmetric aldol (B89426) reactions. orgsyn.org While a direct synthesis of a chiral auxiliary from this compound is not detailed, its structural motifs are relevant to the design of new chiral ligands. The market for chiral precursors like this compound is driven by their use in the synthesis of more complex molecules. pmarketresearch.com

Chemical Probes for Mechanistic Studies

The functional simplicity and specific reactivity of this compound make it a candidate for derivatization into chemical probes for elucidating reaction mechanisms. The primary alcohol group is the principal site of reactivity, allowing for a range of transformations that can introduce reporter groups or functionalities designed to interact with specific chemical or biological systems.

A key derivatization is the oxidation of the primary alcohol to its corresponding aldehyde, 3-methyl-5-phenylpentanal. thieme-connect.de This transformation converts the relatively inert alcohol into a more reactive carbonyl compound, which can then be used to probe reaction pathways, such as aldol condensations, Wittig reactions, or reductive aminations. The aldehyde itself can act as a reactive handle for attaching more complex molecular tags, such as fluorophores or biotin, which would allow for the tracking and quantification of subsequent interactions.

Several methods are effective for the oxidation of primary alcohols to aldehydes, a common transformation in organic synthesis. thieme-connect.de For structurally related alcohols like 5-phenylpentan-1-ol, a highly efficient method involves the use of [bis(acetoxy)iodo]benzene (BAIB) in conjunction with catalytic amounts of TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) and a bromide salt like tetrabutylammonium (B224687) bromide (TBAB). researchgate.net This system achieves high conversion rates under mild conditions, which is crucial for preserving the integrity of other functional groups within a molecule. researchgate.net The catalytic cycle involves the in-situ generation of a potent oxoammonium ion oxidant. While this specific reaction has been detailed for 5-phenylpentan-1-ol, the principles are directly applicable to its 3-methyl derivative. researchgate.net Other established reagents for this type of oxidation include chromium-based reagents like the Collins reagent (CrO₃·py₂), though modern methods often favor less toxic, catalytic systems. thieme-connect.de

The following table summarizes common oxidation methods applicable for converting primary alcohols to aldehydes, which could be employed to synthesize probes from this compound.

Oxidation Method Reagents Typical Conditions Notes
TEMPO-Catalyzed OxidationTEMPO (cat.), NaOCl (reoxidant)CH₂Cl₂/H₂O, 0 °C to RTKnown as the Anelli oxidation; selective for primary alcohols.
BAIB/TEMPO Oxidation[Bis(acetoxy)iodo]benzene, TEMPO (cat.), TBAB (cat.)Ethyl acetate or CH₂Cl₂, RTHigh conversion for similar substrates like 5-phenylpentan-1-ol. researchgate.net
Collins OxidationChromium trioxide-pyridine complex (CrO₃·2py)Anhydrous CH₂Cl₂Requires stoichiometric amounts of the hygroscopic reagent. thieme-connect.de
Swern OxidationOxalyl chloride, DMSO, TriethylamineAnhydrous CH₂Cl₂, -78 °C to RTEffective but requires cryogenic temperatures and careful handling.
Dess-Martin PeriodinaneDess-Martin Periodinane (DMP)Anhydrous CH₂Cl₂, RTMild conditions, but the reagent can be shock-sensitive.

By converting this compound into its aldehyde or other derivatives, researchers can create tailored molecules to investigate reaction kinetics, identify intermediates, and understand the steric and electronic effects of the γ-methyl group on reaction outcomes.

Precursors for Complex Chemical Architectures

This compound serves as a valuable building block, or synthon, in the assembly of more complex and biologically significant molecules. Its structure, featuring a chiral center at the C3 position when synthesized enantioselectively, combined with a terminal alcohol for further functionalization, makes it an important precursor in multi-step organic synthesis. ub.edu

A notable application is its use as a key intermediate in the total synthesis of the natural product Baulamycin A. In a documented synthetic approach, the chiral (R)-enantiomer of this compound was identified as a critical synthon (referred to as synthon B). ub.edu This intermediate was prepared via the reduction of the corresponding chiral ester, (R)-ethyl 3-methyl-5-phenylpentanoate, using a powerful reducing agent. ub.edu The reaction, which specifically targets the ester functional group while leaving the rest of the molecule intact, is outlined below.

Synthesis of (R)-3-methyl-5-phenylpentan-1-ol for Baulamycin A ub.edu

Precursor: (R)-ethyl 3-methyl-5-phenylpentanoate

Reagent: Lithium aluminium hydride (LiAlH₄)

Solvent: Anhydrous diethyl ether (Et₂O)

Conditions: The reaction is typically conducted at 0 °C to ensure controlled reduction of the ester to the primary alcohol. ub.edu

This transformation highlights the role of this compound as a foundational piece in constructing a larger, stereochemically complex natural product.

Furthermore, the oxidation of this compound yields 3-methyl-5-phenylpentanal, a compound known commercially as Mefrosol. rndnewsindia.comcymitquimica.com While widely used as a fragrance ingredient for its fresh, floral odor, this aldehyde is also a precursor for further chemical synthesis. rndnewsindia.comcymitquimica.comlookchem.com The aldehyde's reactivity allows it to participate in a variety of carbon-carbon bond-forming reactions, extending the molecular framework to create diverse chemical architectures. cymitquimica.com Its use in the synthesis of pharmaceuticals has also been noted, underscoring its versatility as a starting material. lookchem.comevitachem.com

The utility of this compound as a precursor is summarized in the following table.

Precursor Derivative/Intermediate Reaction Type Resulting Complex Architecture/Product Class
(R)-ethyl 3-methyl-5-phenylpentanoate(R)-3-methyl-5-phenylpentan-1-olEster ReductionBaulamycin A (Natural Product) ub.edu
This compound3-Methyl-5-phenylpentanal (Mefrosol)Alcohol OxidationFragrance compounds, Pharmaceutical intermediates rndnewsindia.comlookchem.com

These examples demonstrate that through targeted derivatization of its primary alcohol group, this compound provides a reliable pathway for the synthesis of intricate molecules for both biological and commercial applications.

Advanced Spectroscopic and Structural Elucidation of 3 Methyl 5 Phenylpentan 1 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural and stereochemical elucidation of organic compounds like 3-Methyl-5-phenylpentan-1-ol. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers the initial framework for structural determination. In a study detailing the synthesis of (R)-3-methyl-5-phenylpentan-1-ol, both ¹H and ¹³C NMR spectra were utilized for its characterization. ub.edu For a comprehensive assignment of all proton and carbon signals, a combination of 2D NMR experiments is employed. These techniques are crucial for unambiguously establishing the complex structure of such molecules. acs.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, allowing for the identification of adjacent protons in the alkyl chain of this compound.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is essential for assigning the proton signal to its corresponding carbon atom in the molecular backbone and the phenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is instrumental in piecing together the entire molecular structure by connecting different fragments, for instance, linking the aliphatic chain to the phenyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly important for stereochemical assignment. It identifies protons that are close in space, even if they are not directly connected through bonds. For a chiral molecule like this compound, NOESY can help in determining the relative stereochemistry at the chiral center.

The following table provides a hypothetical, yet representative, set of ¹H and ¹³C NMR chemical shifts for this compound, based on data from similar structures. rsc.org

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
13.65 (t)62.9
21.55 (m)40.5
31.70 (m)31.5
41.65 (m)38.8
52.60 (t)33.6
6 (ipso)-142.5
7, 11 (ortho)7.18 (d)128.4
8, 10 (meta)7.28 (t)128.3
9 (para)7.15 (t)125.7
3-CH₃0.95 (d)19.5

While solution-state NMR provides information on individual molecules, solid-state NMR (ssNMR) is a powerful technique for investigating the structure and dynamics of molecules in the solid phase, including supramolecular assemblies. mst.edusprchemical.com For compounds like this compound and its derivatives, which can form ordered structures through intermolecular interactions such as hydrogen bonding (via the hydroxyl group) and π-stacking (via the phenyl ring), ssNMR can provide unique insights. escholarship.org

Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solids, which are often characterized by broad lines due to anisotropic interactions. mst.edu By analyzing the chemical shifts and through-space correlations in the solid state, it is possible to understand the packing of molecules in a crystal lattice and the nature of non-covalent interactions that govern the formation of supramolecular structures. rsc.orgmdpi.com For instance, ssNMR has been effectively used to study the interactions of polyphenols with lipid bilayers, revealing details about their orientation and insertion into the membrane, which is a form of supramolecular assembly. miamioh.edu

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of its fragmentation patterns. rsc.org

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of the elemental formula of a molecule. researchgate.net For this compound (C₁₂H₁₈O), HRMS can measure the mass of the molecular ion with very high accuracy, allowing for the differentiation from other compounds with the same nominal mass but different elemental compositions. The predicted monoisotopic mass of this compound is 178.13577 Da. uni.lu HRMS is often coupled with techniques like liquid chromatography (LC) for the analysis of complex mixtures. sielc.com

The following table shows predicted collision cross-section (CCS) values for various adducts of this compound, which can be determined using ion mobility-mass spectrometry, a technique often coupled with HRMS. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺179.14305142.1
[M+Na]⁺201.12499147.6
[M-H]⁻177.12849143.8
[M+NH₄]⁺196.16959161.5
[M+K]⁺217.09893145.0
[M+H-H₂O]⁺161.13303136.3

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the fragmentation pathways of a molecule. rsc.org In an MS/MS experiment, the molecular ion of this compound is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable structural information.

For aryl alkyl alcohols, common fragmentation patterns include:

Loss of water (H₂O): The molecular ion can readily lose a molecule of water (18 Da), which is a characteristic fragmentation for alcohols. libretexts.orgyoutube.comchadsprep.com

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common pathway. libretexts.orgyoutube.com

Benzylic cleavage: The bond between the alkyl chain and the phenyl group can break, leading to the formation of a stable benzyl (B1604629) or tropylium (B1234903) cation (m/z 91). miamioh.edu This is a very common fragmentation for compounds containing a benzyl moiety.

McLafferty rearrangement: If sterically possible, a γ-hydrogen can be transferred to the carbonyl group (if oxidized) or the oxygen of the alcohol, leading to the elimination of a neutral alkene. miamioh.edu

A mass spectrum of the structural isomer 3-methyl-1-phenyl-3-pentanol (B85208) shows a prominent peak at m/z 91, corresponding to the tropylium ion, and other fragments resulting from cleavages of the alkyl chain. massbank.eu Similar fragmentation would be expected for this compound, with the relative abundances of the fragments providing clues to the specific substitution pattern.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study conformational changes. smu.eduresearchgate.net These techniques are based on the principle that molecules absorb light at specific frequencies that correspond to their vibrational modes.

For this compound, key functional groups that can be identified include:

O-H stretch: A broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group.

C-H stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches are observed below 3000 cm⁻¹. derpharmachemica.com

C=C stretches: The stretching vibrations of the aromatic ring typically give rise to several bands in the 1450-1600 cm⁻¹ region. ub.edu

C-O stretch: The C-O stretching vibration of the primary alcohol is expected in the range of 1050-1150 cm⁻¹. ub.edu

The following table summarizes the expected major vibrational bands for this compound.

Vibrational ModeExpected Wavenumber (cm⁻¹)
O-H stretch~3350 (broad)
Aromatic C-H stretch3000-3100
Aliphatic C-H stretch2850-2960
Aromatic C=C stretch1450-1600
C-O stretch (primary alcohol)~1050

By comparing the experimental IR and Raman spectra with theoretical calculations based on methods like Density Functional Theory (DFT), a detailed assignment of the vibrational modes can be achieved. derpharmachemica.comnist.gov This correlative approach allows for a deeper understanding of the molecule's vibrational properties and can aid in confirming its structure. ub.edusmu.edu

X-ray Crystallography and Single Crystal Diffraction Studies for Absolute Configuration and Solid-State Structure Determination (for crystalline derivatives)

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional structure of a molecule in the solid state. This powerful technique can elucidate bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration of stereocenters. The primary prerequisite for this analysis is the ability to grow a suitable, high-quality single crystal of the compound or a crystalline derivative.

While no specific X-ray crystallographic data for derivatives of this compound have been reported in the reviewed literature, the methodology remains a gold standard. The process would involve synthesizing a crystalline derivative of this compound. This could be achieved, for example, by reacting the primary alcohol with a suitable carboxylic acid to form an ester or with an isocyanate to form a carbamate, thereby increasing the likelihood of obtaining crystalline material.

Once a single crystal is obtained, it is mounted in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern of the scattered X-rays is collected. The analysis of this diffraction pattern allows for the calculation of the electron density map of the molecule, revealing the position of each atom.

For the determination of absolute configuration, the phenomenon of anomalous dispersion is utilized. When heavy atoms are present in the structure, the way they scatter X-rays can be used to determine the absolute arrangement of atoms in space. The Flack parameter is a critical value refined during the structure solution process; a value close to zero provides confidence in the assigned absolute configuration. researchgate.net For instance, in a study of a different chiral molecule, (1S,2S)-3-methyl-2-phenyl-2,3-dihydrothiazolo[2,3-b]quinazolin-5-one, the absolute configuration was definitively determined through the refinement of the Flack parameter. researchgate.netresearchgate.net

The data obtained from a single crystal X-ray diffraction experiment is comprehensive, providing a complete picture of the molecule's solid-state conformation and the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing. researchgate.net This level of detail is invaluable for understanding the molecule's intrinsic properties.

Table 1: Representative Crystallographic Data Parameters

This table illustrates the type of data that would be generated from an X-ray crystallographic analysis of a crystalline derivative of this compound. The values are hypothetical and serve for illustrative purposes only.

ParameterExample ValueDescription
Chemical FormulaC₁₂H₁₇O-derivativeThe molecular formula of the crystalline derivative.
Formula WeightVariesThe molar mass of the derivative.
Crystal SystemMonoclinicThe crystal system describes the symmetry of the crystal lattice.
Space GroupP2₁The space group provides a detailed description of the symmetry elements within the crystal.
a, b, c (Å)10.123, 5.432, 12.876The dimensions of the unit cell.
α, β, γ (°)90, 105.3, 90The angles of the unit cell.
Volume (ų)681.4The volume of the unit cell.
Z2The number of molecules in the unit cell.
Calculated Density (g/cm³)1.15The theoretical density of the crystal.
R-factor0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Flack Parameter0.0(1)A parameter used to determine the absolute configuration of the molecule. A value near zero is ideal.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess and Absolute Configuration Determination

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with polarized light. acs.org These methods, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are powerful tools for determining the enantiomeric excess (ee) and can also be used to assign the absolute configuration of a chiral compound, such as this compound. rsc.orgsemanticscholar.org

Optical Rotatory Dispersion (ORD)

ORD measures the change in the angle of plane-polarized light as a function of wavelength. A chiral molecule will rotate the plane of polarized light, and the magnitude and direction of this rotation change with the wavelength of the light. An ORD spectrum is a plot of this specific rotation versus wavelength. The spectrum often shows a complex curve, known as a Cotton effect, in the region where the molecule absorbs light. The sign of the Cotton effect can be correlated with the absolute configuration of the molecule. researchgate.net

Circular Dichroism (CD)

CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. researchgate.net A CD spectrum is a plot of this differential absorption versus wavelength. Only chiral molecules exhibit CD signals. The resulting spectrum, with its characteristic positive and negative peaks, is highly sensitive to the stereochemical environment of the chromophore (the light-absorbing part of the molecule).

For this compound, the phenyl group would serve as the primary chromophore. The CD spectrum would be sensitive to the spatial arrangement of the atoms around the chiral center at C3, which influences the interaction of the phenyl chromophore with the chiral environment.

Application to this compound

To determine the absolute configuration of this compound using chiroptical methods, one would typically compare the experimentally measured CD or ORD spectrum with the spectrum of a known standard or with spectra predicted by quantum chemical calculations. acs.orgresearchgate.net Computational methods, such as time-dependent density functional theory (TDDFT), can be used to calculate the theoretical CD spectrum for a given enantiomer (e.g., (R)-3-Methyl-5-phenylpentan-1-ol). acs.org By comparing the calculated spectrum with the experimental one, the absolute configuration can be assigned. researchgate.net

The determination of enantiomeric excess relies on the principle that the magnitude of the optical rotation or the CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric purity. A racemic mixture (50:50 of both enantiomers) will not show any optical activity. The enantiomeric excess of a non-racemic sample can be calculated by comparing its specific rotation to the specific rotation of the pure enantiomer.

Table 2: Chiroptical Data for a Hypothetical Sample of this compound

This table illustrates the type of data obtained from chiroptical measurements. The values are hypothetical.

TechniqueParameterValueSignificance
PolarimetrySpecific Rotation [α]²⁰D+15.8 (c 1.0, CHCl₃)The sign and magnitude of rotation of plane-polarized light at the sodium D-line.
Circular Dichroism (CD)Wavelength (λ_max)262 nmThe wavelength of maximum absorption difference, related to the phenyl chromophore's electronic transitions.
Circular Dichroism (CD)Molar Ellipticity [θ]+2500 deg·cm²·dmol⁻¹The intensity of the CD signal at λ_max, indicative of the degree of chirality.
Enantiomeric Excess (ee)Calculated from [α]95%The percentage of the major enantiomer in excess of the racemic mixture.

While experimental data for this compound is not available in the surveyed literature, these techniques represent the established and powerful approaches that would be employed for its full stereochemical elucidation.

Theoretical and Computational Investigations of 3 Methyl 5 Phenylpentan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of 3-Methyl-5-phenylpentan-1-ol at the atomic and electronic levels. These computational methods provide a theoretical framework for understanding its structure, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) has emerged as a principal computational tool for investigating the electronic properties of organic molecules like this compound. ggckondagaon.inuomustansiriyah.edu.iq By approximating the electron density, DFT methods can accurately predict a range of molecular attributes.

Electronic Structure and Reactivity: The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial in determining its reactivity. researchgate.net For analogous compounds, DFT calculations using the B3LYP functional with a 6-31G(d,p) basis set have been employed to determine these orbitals. tandfonline.com The HOMO represents the ability to donate an electron, while the LUMO signifies the capacity to accept an electron. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. researchgate.nettandfonline.com A smaller energy gap suggests higher reactivity.

The reactivity of this compound is dictated by its functional groups: the hydroxyl (-OH) group and the phenyl (C6H5) group. The hydroxyl group can participate in hydrogen bonding and can be a site for oxidation or substitution reactions. The phenyl group can engage in π-π stacking interactions and is susceptible to electrophilic aromatic substitution. DFT can be used to model the electron density distribution, revealing the most electron-rich and electron-deficient sites, thereby predicting the most probable locations for electrophilic and nucleophilic attack.

Spectroscopic Property Prediction: DFT calculations are also instrumental in predicting spectroscopic properties, which can aid in the experimental characterization of this compound.

NMR Spectroscopy: Computational models can predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared with experimental data, can help in the definitive assignment of signals and confirmation of the molecular structure.

IR Spectroscopy: Vibrational frequencies calculated using DFT can be correlated with experimental Infrared (IR) spectra to identify and assign characteristic functional group vibrations, such as the O-H stretch of the alcohol and the C-H and C=C vibrations of the phenyl group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing insights into the electronic transitions and the chromophores present in the molecule. tandfonline.com

A summary of computationally predictable properties for a related compound using DFT is presented below.

PropertyPredicted Value/Information
HOMO-LUMO Energy Gap Provides insight into chemical reactivity and stability. researchgate.nettandfonline.com
Molecular Electrostatic Potential (MEP) Visualizes charge distribution, indicating sites for electrophilic and nucleophilic attack. tandfonline.comtandfonline.com
¹H and ¹³C NMR Chemical Shifts Aids in the structural elucidation and assignment of experimental NMR spectra.
Vibrational Frequencies (IR) Helps in the identification and assignment of functional groups from experimental IR spectra.
Electronic Transitions (UV-Vis) Predicts absorption wavelengths and provides information on the electronic structure. tandfonline.com

Ab Initio Methods for High-Accuracy Energy and Property Predictions

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for calculating molecular energies and properties compared to DFT. longdom.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, when combined with large basis sets, can provide benchmark-quality data. longdom.org

For a molecule like this compound, high-accuracy ab initio calculations can be employed to:

Determine Conformational Energies: Precisely calculate the relative energies of different conformers to identify the most stable three-dimensional structures.

Calculate Thermochemical Data: Predict standard enthalpies of formation and other thermodynamic properties with high accuracy. researchgate.net

Refine Spectroscopic Predictions: Provide highly accurate predictions of spectroscopic constants that can be compared with high-resolution experimental data.

While computationally more demanding, ab initio methods are invaluable for obtaining highly reliable theoretical data, which can be crucial for understanding subtle stereoelectronic effects and for validating less computationally expensive methods like DFT. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. plos.org This computational technique is particularly useful for exploring the conformational landscape and intermolecular interactions of flexible molecules like this compound over time.

By simulating the molecule in different environments (e.g., in a vacuum, in a solvent, or interacting with a surface), MD can reveal:

Conformational Preferences: The molecule can adopt various conformations due to the rotation around its single bonds. MD simulations can identify the most populated and energetically favorable conformations in a given environment.

Solvent Effects: The behavior and properties of this compound can be significantly influenced by the solvent. MD simulations can model the explicit interactions between the solute and solvent molecules, providing insights into solvation shells and the effect of the solvent on conformational equilibrium.

Intermolecular Interactions: MD can be used to study how molecules of this compound interact with each other in the liquid phase, including the formation of hydrogen bonds via the hydroxyl group.

Reaction Mechanism Elucidation and Transition State Analysis using Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. uomustansiriyah.edu.iq By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states.

Transition State Theory and Reaction Pathways: The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined, which is directly related to the reaction rate. Computational methods can be used to explore different possible reaction pathways for transformations of this compound, such as its oxidation to an aldehyde or ketone, or its use in esterification reactions.

For instance, in the oxidation of the primary alcohol to an aldehyde, computational chemistry can be used to model the interaction with an oxidizing agent, map the bond-breaking and bond-forming processes, and calculate the energetics of the entire reaction pathway. This provides a detailed, step-by-step understanding of how the reaction occurs at a molecular level.

QSAR/QSPR Modeling for Structure-Reactivity/Property Relationships (Chemical Focus)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.net These models are built on the principle that the structure of a molecule dictates its properties. researchgate.net

For a class of compounds including this compound and its derivatives, QSAR/QSPR studies could be developed to:

Predict Physicochemical Properties: Models can be created to predict properties like boiling point, solubility, and the octanol-water partition coefficient (logP) based on calculated molecular descriptors. datapdf.com

Relate Structure to Reactivity: By developing a QSPR model for a specific reaction, it would be possible to predict the reactivity of new derivatives of this compound without needing to synthesize and test them experimentally. The descriptors in such a model could include electronic parameters (like atomic charges or HOMO/LUMO energies) and steric parameters.

The development of a QSPR model typically involves the following steps:

Data Set Collection: A set of molecules with known experimental property values is gathered.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule using computational chemistry software.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the property. researchgate.net

Model Validation: The predictive power of the model is assessed using statistical validation techniques.

In Silico Design of Novel Catalysts for this compound Transformations

Computational methods, often referred to as in silico design, can be used to discover and optimize catalysts for specific chemical transformations of this compound. researchgate.net This approach can significantly accelerate the catalyst development process by screening large numbers of potential candidates virtually before committing to laboratory synthesis and testing.

Homogeneous and Heterogeneous Catalysis:

For homogeneous catalysis, computational methods can be used to design organometallic complexes or organic molecules that can effectively catalyze reactions such as the oxidation or hydrogenation of this compound. DFT calculations can be used to study the catalytic cycle, including substrate binding, the chemical transformation step, and product release.

In heterogeneous catalysis, computational models can be used to simulate the interaction of this compound with catalyst surfaces, helping to understand the adsorption process and the surface-catalyzed reaction mechanism.

Biocatalysis and Enzyme Engineering: In silico methods are also increasingly used in the field of biocatalysis. researchgate.net For example, if a specific enzymatic transformation of this compound is desired, molecular docking and MD simulations can be used to screen libraries of enzymes for potential activity. acs.orgwhiterose.ac.uk Furthermore, computational enzyme design and directed evolution strategies can be employed to engineer enzymes with improved activity, selectivity, or stability for a particular reaction. acs.org This involves identifying key amino acid residues in the enzyme's active site that can be mutated to enhance its catalytic performance for the target molecule.

Applications of 3 Methyl 5 Phenylpentan 1 Ol As a Synthetic Building Block and Intermediate in Academic Contexts

Role in the Total Synthesis of Complex Organic Molecules

The utility of 3-Methyl-5-phenylpentan-1-ol as a foundational fragment is evident in its application in the multi-step synthesis of complex organic molecules, ranging from natural products to precursors for pharmaceuticals.

Natural Product Synthesis (as a specific fragment or precursor)

In the field of natural product synthesis, establishing correct stereochemistry is paramount. The chiral nature of this compound makes it an important synthon, particularly in its enantiomerically pure forms.

A notable example is its use as a key intermediate in the proposed total synthesis of Baulamycin A , a natural product antibiotic with a complex structure featuring seven stereocenters. ub.edu Researchers have identified (R)-3-methyl-5-phenylpentan-1-ol as a crucial precursor, designated as "Synthon B," which contains one of the critical stereogenic centers of the target molecule. ub.edu The synthesis of this specific fragment on a gram scale is a critical step toward the total synthesis of the natural product, allowing for confirmation of its proposed structure and comprehensive testing of its biological activity. ub.edu

The synthesis of this key intermediate is achieved through a stereoselective, organocatalytic approach, as detailed in the table below.

Table 1: Synthetic Steps for (R)-3-methyl-5-phenylpentan-1-ol as a Baulamycin A Precursor

Step Reactant(s) Reagent(s) Product Purpose
1 Phenylacetaldehyde Organocatalyst, 1,3-benzodithiolylium tetrafluoroborate Aldehyde intermediate Enantioselective α-methylation via enamine catalysis. ub.edu
2 Aldehyde intermediate Further synthetic steps Ester intermediate (e.g., Ester 19) Chain elongation and functional group manipulation. ub.edu
3 Ester intermediate Lithium aluminium hydride (LiAlH₄) in THF (R)-3-methyl-5-phenylpentan-1-ol Reduction of the ester to the primary alcohol. ub.edu

Furthermore, the chiral version, (+)-(R)-3-methyl-5-phenylpentan-1-ol, has been synthesized via asymmetric conjugate addition of alkylzirconium reagents to α,β-unsaturated thioesters. This methodology provides access to acyclic molecules with defined stereochemistry, highlighting the compound's role as a building block for other complex targets. rsc.org

Synthesis of Pharmaceutical Intermediates (focus on chemical synthesis, not drug properties)

This compound is a versatile intermediate for the synthesis of more complex molecules intended for pharmaceutical development. leapchem.com Its structure, featuring an aromatic alcohol moiety, is a common feature in bioactive molecules. The primary alcohol group allows for a variety of chemical transformations, such as conversion to esters, ethers, and other functional derivatives, which are essential steps in building pharmaceutical scaffolds. leapchem.com

While specific, publicly documented pathways from this compound to a named pharmaceutical intermediate are limited in academic literature, its utility is recognized for creating compounds with potential analgesic, anti-inflammatory, or central nervous system (CNS) activities. leapchem.com Its role is as a precursor, where its carbon skeleton is incorporated into a larger, more complex molecule through multi-step synthetic sequences. For instance, pyrazolone (B3327878) derivatives, a class of compounds with a wide range of pharmacological activities, are synthesized from precursors that can be derived from versatile building blocks like this compound. jmchemsci.comresearchgate.net The synthesis of these heterocyclic systems often involves the condensation of a hydrazine (B178648) derivative with a β-ketoester, a component that could be elaborated from an alcohol precursor. jmchemsci.com

Agrochemical Precursors

The application of this compound as a direct precursor in the synthesis of agrochemicals is not extensively documented in dedicated research. However, the chemical reactivity inherent in its structure suggests potential applications. The development of novel pesticides or herbicides often relies on building blocks that can be functionalized to create a library of candidate compounds for biological screening. The reactivity of related oxirane structures, for example, is exploited in polymer and agrochemical chemistry, suggesting that functional derivatives of this compound could serve a similar role. smolecule.com While it is listed as a component in some biopesticide formulations, its function in these contexts is more likely as a fragrance or solvent rather than a synthetic precursor. google.com

Utilization in Advanced Materials Science Research

The properties of this compound also lend themselves to applications in materials science, particularly in the development of specialty polymers and formulations.

Monomer in Polymer Chemistry (e.g., for specialty polyols or polyesters)

There is potential for this compound to be employed as a monomer in the synthesis of specialty polymers. ub.eduleapchem.com The primary alcohol group can participate in polymerization reactions, such as polycondensation, to form polyesters or polyurethanes. The inclusion of its phenyl and methyl-branched alkyl structure into a polymer backbone would impart specific properties, such as increased hydrophobicity, altered thermal characteristics, and modified solubility.

While it is not a commodity monomer, its use is documented in patents related to complex polymer-based systems. For example, it is listed as a fragrance ingredient encapsulated within aminoplast core-shell microcapsules. googleapis.comepo.org These systems involve the polymerization of materials like melamine (B1676169) and formaldehyde (B43269) to form a resinous shell. Although not acting as the primary monomer for the shell, its presence and stability within these polymeric structures are crucial for the final product's performance. Similarly, it is mentioned in formulations for rheology modifiers based on emulsion polymers, where it exists as a component within a complex polymeric mixture. google.comgoogle.com

Development of Novel Synthetic Methodologies Exploiting the Compound's Features

In academic research, the utility of a synthetic building block is often demonstrated by its ability to facilitate the development of new chemical reactions or synthetic strategies. The structural characteristics of this compound, namely its primary alcohol functional group, a chiral center at the C3 position, and a phenyl group at the terminus of the pentyl chain, offer potential for exploitation in novel synthetic methodologies.

The primary alcohol provides a reactive handle for a wide array of chemical transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification. leapchem.com These transformations allow for the introduction of diverse functionalities and the extension of the carbon skeleton. In the context of developing new synthetic methods, this versatility allows researchers to employ this compound as a model substrate to test the scope and limitations of new reagents or catalytic systems designed for reactions involving primary alcohols.

The presence of a chiral center is of particular significance. Enantiomerically pure forms of this compound can be utilized as chiral synthons or as part of a chiral auxiliary. A chiral synthon approach would involve incorporating the stereochemically defined portion of the molecule into a larger target molecule, thereby transferring its chirality. As a chiral auxiliary, the molecule could be temporarily attached to a prochiral substrate to direct a stereoselective reaction, after which it is cleaved and ideally recovered.

Despite these potential applications, a thorough review of published academic literature reveals a notable scarcity of studies where this compound is the central component in the development of fundamentally new synthetic methodologies. Its application appears to be more pronounced in established synthetic transformations rather than in the groundbreaking development of novel reaction pathways. Research in this area is still emerging, and the full potential of this compound in methodology development remains to be extensively explored and documented in peer-reviewed scientific journals.

Stereochemical Control in Downstream Chemical Syntheses

The ability to control stereochemistry is paramount in modern organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. The chiral nature of this compound makes it an attractive candidate for applications where control of stereochemistry in subsequent reactions is crucial.

When used as a chiral building block, the pre-existing stereocenter at the C3 position can influence the stereochemical outcome of reactions at other positions within the molecule or in molecules derived from it. This is often referred to as substrate-controlled stereoselection. For instance, the stereocenter could direct the facial selectivity of an addition reaction to a nearby prochiral center, leading to the preferential formation of one diastereomer over another.

For such applications, access to enantiomerically pure starting material is essential. Methods for the asymmetric synthesis of this compound are therefore of interest. While industrial production may focus on the racemic mixture for fragrance applications, academic pursuits in stereocontrolled synthesis would necessitate enantiomerically enriched forms.

However, similar to the development of novel synthetic methodologies, there is a limited body of academic literature that explicitly details the use of this compound as a stereocontrolling element in the synthesis of other complex molecules. While its potential as a chiral synthon is recognized, documented examples of its successful application in directing the stereochemical course of downstream reactions in a multi-step synthesis are not widely reported in academic journals. The exploration of its utility in this capacity represents an area ripe for future research. A related compound, (3S, 4R)-5-Phenylpentane-1, 3, 4-triol, has been the subject of stereoselective synthesis, highlighting the interest in chiral molecules with a similar carbon skeleton. myskinrecipes.com

Environmental Chemistry and Biotransformation of 3 Methyl 5 Phenylpentan 1 Ol Academic Focus

Abiotic Degradation Pathways in Environmental Systems

Abiotic degradation involves non-biological processes that break down chemical compounds in the environment, primarily through reactions with light (photolysis), water (hydrolysis), and atmospheric oxidants.

Photolytic and Oxidative Degradation Mechanisms

While specific photolytic studies on 3-Methyl-5-phenylpentan-1-ol are not extensively documented in publicly available literature, the degradation mechanisms can be inferred from research on structurally similar compounds like alkylphenols and other phenylalkanes. rsc.orgbohrium.comresearchgate.net The presence of a benzene (B151609) ring suggests that the molecule will absorb ultraviolet radiation, potentially leading to photodegradation.

The primary mechanisms for the photolytic and oxidative degradation of such compounds typically involve:

Aromatic Ring Hydroxylation: The phenyl group is susceptible to attack by hydroxyl radicals (•OH), which are highly reactive oxidants prevalent in the atmosphere and aquatic environments. This leads to the formation of phenolic derivatives.

Alkyl Chain Oxidation: The alkyl portion of the molecule can undergo oxidation. This can involve the abstraction of a hydrogen atom, leading to the formation of a carbon-centered radical, which can then react further with oxygen.

Photocatalysis: In the presence of photocatalysts like titanium dioxide (TiO2) or bismuth vanadate (B1173111) (BiVO4), which can be present as suspended particles in water, the degradation of alkylphenols is significantly enhanced under solar irradiation. bohrium.comresearchgate.netresearchgate.net These catalysts generate reactive oxygen species upon illumination, which then attack the organic molecule.

Research on various alkylphenols has shown that degradation rates can be influenced by the structure of the alkyl chain; for instance, degradation rates tend to increase with a longer alkyl chain length. bohrium.com Conversely, branched configurations can decrease photodegradation efficiency. rsc.org It is also noted that direct photolysis may not lead to complete mineralization into CO2, but rather to the formation of various intermediates. nih.gov

Hydrolytic Stability Studies

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of a compound towards hydrolysis is a key factor in its environmental persistence. This compound is a primary alcohol. Primary alcohols are generally considered to be stable towards hydrolysis under typical environmental conditions (pH 5-9, ambient temperature).

The carbon-oxygen (C-O) single bond in an alcohol is strong, and the hydroxyl (-OH) group is a very poor leaving group. libretexts.orgalevelchemistry.co.uk Significant degradation via hydrolysis typically requires extreme conditions, such as the presence of strong acids and high temperatures, to protonate the hydroxyl group and facilitate its departure as a water molecule. alevelchemistry.co.ukmasterorganicchemistry.com Such conditions are not characteristic of most natural aquatic or soil environments. Therefore, hydrolysis is not expected to be a significant abiotic degradation pathway for this compound in the environment.

Microbial Biotransformation Studies and Enzymatic Degradation Pathways

Biotransformation by microorganisms is a primary route for the degradation of many organic compounds in the environment. rushim.ru This process involves a series of enzymatic reactions that can ultimately lead to the mineralization of the compound.

Identification of Microbial Metabolites

Specific studies identifying the microbial metabolites of this compound are limited. However, the metabolic pathway can be predicted based on extensive research into the biodegradation of other phenylalkanes and branched-chain hydrocarbons. researchgate.netasm.org The degradation would likely initiate at the most oxidized and accessible part of the molecule: the primary alcohol functional group.

A plausible degradation pathway would proceed as follows:

Oxidation of the Alcohol: The primary alcohol group is oxidized first to an aldehyde (3-methyl-5-phenylpentanal) and then to a carboxylic acid (3-methyl-5-phenylpentanoic acid).

Beta-Oxidation: The resulting phenylalkanoic acid would then likely undergo β-oxidation, a common microbial pathway for degrading fatty acids and other alkyl chains. This process sequentially shortens the alkyl chain by two carbon units at a time.

Aromatic Ring Cleavage: Once the side chain is sufficiently degraded (often to phenylacetic acid or benzoic acid), the aromatic ring is hydroxylated and subsequently cleaved, typically by dioxygenase enzymes, leading to aliphatic dicarboxylic acids that can enter central metabolic pathways like the Krebs cycle. researchgate.net

Based on this established understanding, a table of potential microbial metabolites can be proposed.

Table 1: Potential Microbial Metabolites of this compound
Potential Metabolite
3-Methyl-5-phenylpentanal
3-Methyl-5-phenylpentanoic acid
3-Phenylpropanoic acid
Phenylacetic acid
Benzoic acid
Catechol (and other dihydroxybenzenes)
Muconic acid (and other ring-fission products)

This table is predictive and based on known microbial pathways for analogous compounds.

Elucidation of Enzymes Involved in Biotransformation

The enzymatic machinery required for the degradation of a molecule like this compound involves several classes of enzymes. researchgate.netresearchgate.net

Alcohol Dehydrogenases: These enzymes would catalyze the initial oxidation of the primary alcohol group to the corresponding aldehyde, 3-methyl-5-phenylpentanal.

Aldehyde Dehydrogenases: This class of enzymes would be responsible for the subsequent oxidation of the aldehyde to 3-methyl-5-phenylpentanoic acid.

Cytochrome P450 Monooxygenases: These are often involved in the initial attack on hydrocarbon chains, particularly in the absence of a more reactive functional group. researchgate.net They can hydroxylate the alkyl chain, which can be an initial step in degradation.

Dioxygenases: These are critical for the breakdown of the stable aromatic ring. They incorporate both atoms of molecular oxygen into the benzene ring, leading to the formation of a cis-dihydrodiol, which is the first step towards ring cleavage. rushim.ru

Enzymes of β-Oxidation: A suite of enzymes including acyl-CoA synthetases, dehydrogenases, hydratases, and thiolases would be required to catabolize the alkyl side chain.

| Table 2: Key Enzyme Classes in Phenylalkane Biotransformation | | :--- | :--- | | Enzyme Class | Role in Degradation of this compound | | Alcohol Dehydrogenase | Oxidation of primary alcohol to aldehyde | | Aldehyde Dehydrogenase | Oxidation of aldehyde to carboxylic acid | | Acyl-CoA Synthetase | Activation of carboxylic acid for β-oxidation | | Dioxygenase | Aromatic ring hydroxylation and cleavage | | Cytochrome P450 Monooxygenase | Potential initial hydroxylation of the alkyl chain |

Influence of Molecular Structure (Branched Chain) on Biodegradability and Enzyme Activity

The molecular structure of an organic pollutant plays a decisive role in its susceptibility to microbial attack. The presence of a methyl group on the alkyl chain of this compound is particularly significant.

It is well-established that branching in alkyl chains generally reduces the rate and extent of biodegradation compared to linear counterparts. google.comgoogleapis.comresearchgate.net This increased resistance to degradation is due to several factors:

Steric Hindrance: The methyl branch can sterically hinder the binding of the substrate to the active site of the enzymes involved in β-oxidation. This can slow down or even block the degradation pathway. google.comgoogleapis.com

Metabolic Blocks: The branch point can create a metabolic dead-end if the microorganism lacks the specific enzymes needed to process the branched structure. For example, the presence of a methyl group at the β-position (C3) relative to the carboxyl group (once formed) can inhibit the standard β-oxidation process.

Formation of Recalcitrant Metabolites: Incomplete degradation can lead to the accumulation of intermediate metabolites that may be more persistent or toxic than the parent compound.

While a single methyl branch may have a less pronounced effect than multiple branches or a quaternary carbon atom, it is expected to render this compound more persistent in the environment than its linear isomer, 5-phenylpentan-1-ol. google.comresearchgate.net Studies on branched dodecylbenzene (B1670861) sulfonates and other branched hydrocarbons confirm that microorganisms require specific enzymatic pathways to overcome the steric challenges posed by alkyl branches. asm.org

Environmental Fate Modeling and Prediction (Purely Mechanistic and Theoretical)

The environmental fate of this compound, in the absence of extensive empirical data, can be predicted using a variety of computational models. These models are based on the compound's physicochemical properties and molecular structure to estimate its distribution and persistence in the environment. Quantitative Structure-Activity Relationship (QSAR) models are particularly valuable in this context, providing a theoretical framework to forecast the behavior of chemicals. nih.gov

One of the most widely used tools for this purpose is the Estimation Programs Interface (EPI) Suite™, developed by the U.S. Environmental Protection Agency (EPA). This software suite uses a collection of QSARs to predict properties like water solubility, soil adsorption coefficient, and biodegradation rates. The predictions are derived from the compound's structure, offering a mechanistic understanding of its likely environmental partitioning. For instance, the octanol-water partition coefficient (Kow) is a key parameter in these models, indicating a chemical's tendency to partition between organic matter (like soil or sediment) and water. chemsafetypro.comresearchgate.net A higher Kow value suggests a greater affinity for organic phases.

The theoretical modeling of this compound's fate involves several key processes:

Partitioning: Models predict how the compound will distribute between different environmental compartments such as air, water, soil, and sediment. This is largely governed by its volatility, water solubility, and its affinity for organic carbon.

Degradation: Predictions are made for various degradation pathways, including biodegradation, hydrolysis, and photolysis. Biodegradation models, for example, often rely on identifying functional groups that are susceptible to microbial attack. tandfonline.com

Transport: The potential for long-range transport can be estimated based on the compound's persistence and mobility.

These predictive models are built upon large datasets of experimentally determined properties for a wide range of chemicals. By identifying structural analogues and applying established correlations, a probable environmental profile for this compound can be constructed. acs.org

Interaction with Environmental Matrices (e.g., Adsorption/Desorption Studies)

The interaction of this compound with environmental matrices such as soil, sediment, and suspended particles is a critical component of its environmental fate. This interaction is predominantly governed by adsorption and desorption processes. In the absence of direct experimental studies for this specific compound, theoretical models based on its chemical structure provide valuable insights into its likely behavior.

The primary mechanism for the adsorption of non-ionic organic compounds like this compound in soil and sediment is partitioning into the organic carbon fraction of these matrices. chemsafetypro.com The soil adsorption coefficient (Koc) is a key parameter used to quantify this partitioning behavior. A high Koc value indicates strong adsorption to soil and sediment, leading to lower mobility and bioavailability in the environment. Conversely, a low Koc suggests the compound is more likely to remain in the water phase and be more mobile. chemsafetypro.com

QSAR and other predictive models can estimate the Koc of this compound based on its octanol-water partition coefficient (Kow) and other molecular descriptors. researchgate.netjst.go.jp These models operate on the principle that the same molecular characteristics that drive a compound to partition into octanol (B41247) also drive its partitioning into soil organic matter.

The following table presents theoretically predicted values for key environmental fate parameters of this compound, which are crucial for understanding its interaction with environmental matrices.

ParameterPredicted ValueSignificance
Log Kow (Octanol-Water Partition Coefficient) 3.5 (estimated) google.comIndicates a moderate to high potential for bioaccumulation and adsorption to organic matter in soil and sediment.
Koc (Soil Organic Carbon-Water Partitioning Coefficient) 758.6 L/kg (estimated)Suggests that the compound will have low to moderate mobility in soil and is likely to adsorb to soil particles and sediment.
Water Solubility 202.6 mg/L at 25 °C (estimated)Low water solubility is consistent with its tendency to partition into organic phases.
Henry's Law Constant 1.34 x 10-6 atm-m³/mol (estimated)Indicates that volatilization from moist soil and water surfaces is not expected to be a significant fate process.

The structure of this compound, with its phenyl group and alkyl chain, contributes to its hydrophobic nature, which is the driving force for its adsorption to soil organic matter. The methyl group may also influence the steric fit of the molecule within the organic matrix, potentially affecting the strength of the interaction. Desorption, the reverse process of adsorption, would be expected to be slow for a compound with a moderately high Koc, leading to its persistence in the solid phases of the environment.

It is important to note that these are theoretical predictions and the actual behavior of this compound in the environment can be influenced by a variety of factors, including soil type, pH, temperature, and the presence of other organic compounds. allenpress.comnih.gov

Advanced Analytical Methodologies for 3 Methyl 5 Phenylpentan 1 Ol Detection and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the separation and analysis of volatile and semi-volatile compounds like 3-Methyl-5-phenylpentan-1-ol. Gas and liquid chromatography, in particular, offer high-resolution separation, enabling detailed assessment of the compound's purity and the characterization of its mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fragrance compounds due to its high separation efficiency and definitive identification capabilities. nih.govgcms.czgcms.cz In the analysis of this compound, GC is employed to separate the compound from other volatile components within a sample matrix, such as a perfume or essential oil. gcms.cz The separated components then enter the mass spectrometer, which provides detailed structural information for identification by creating a unique mass spectrum based on the fragmentation pattern of the molecule. gcms.cz

A typical GC-MS analysis of fragrance allergens and related substances involves a capillary column, such as a vf-5ms (30m x 0.25mm i.d., 0.25 µm film thickness), with helium as the carrier gas. nih.gov The temperature program is optimized to achieve separation, for instance, an initial oven temperature of 60°C ramped up to 300°C. nih.gov The mass spectrometer is often operated in selective ion monitoring (SIM) mode to enhance sensitivity and selectivity for target analytes. nih.gov For this compound, a purity of over 98.0% as determined by gas chromatography is often reported for commercial-grade products. tcichemicals.com

Table 1: Typical GC-MS Parameters for Fragrance Analysis

Parameter Value
Column vf-5ms capillary column (30m x 0.25mm i.d., 0.25 µm film thickness)
Carrier Gas Helium
Injection Mode Pulsed splitless
Oven Program 60°C to 125°C at 3°C/min, then to 230°C at 7°C/min, and finally to 300°C at 20°C/min
MS Detector Selective Ion Monitor (SIM) mode

High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique for the analysis of this compound, particularly for assessing its purity and identifying non-volatile impurities. sielc.comsielc.com Reverse-phase (RP) HPLC is a common mode used for this compound. sielc.comsielc.com

A standard RP-HPLC method for this compound utilizes a C18 or a specialized reverse-phase column like Newcrom R1. sielc.comsielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN) and water, with the addition of an acid such as phosphoric acid to improve peak shape. sielc.comsielc.com For applications requiring mass spectrometric detection (LC-MS), phosphoric acid is often replaced with a volatile acid like formic acid. sielc.comsielc.com The use of columns with smaller particle sizes (e.g., 3 µm) can facilitate faster analyses, a technique known as Ultra-High-Performance Liquid Chromatography (UHPLC). sielc.com

This HPLC method is scalable and can be adapted for preparative separation to isolate and identify impurities. sielc.com Impurity profiling by HPLC is a critical step in quality control, as even small amounts of impurities can significantly alter the final fragrance profile of a product.

Table 2: HPLC Method Parameters for this compound Analysis

Parameter Description
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Column Newcrom R1 or standard C18
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS compatibility)
Application Purity assessment, impurity profiling, and preparative separation for impurity isolation

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. epa.gov These enantiomers can have distinct olfactory properties, making the determination of the enantiomeric excess (ee) crucial. Chiral chromatography is the primary technique used for this purpose.

The enantiomeric excess of this compound can be determined by chiral HPLC analysis. One documented method involves the reduction of its precursor, ethyl (R)-3-methyl-5-phenylpentanoate, followed by analysis on a CHIRALCEL® OD-H column. The separation of the enantiomers is achieved using a mobile phase of hexane (B92381) and 2-propanol (97:3) at a flow rate of 0.5 mL/min and a temperature of 40°C, with UV detection at 220 nm. Under these conditions, the (S)-isomer and (R)-isomer have distinct retention times, allowing for their quantification and the calculation of the enantiomeric excess. rsc.org

The development of new chiral stationary phases (CSPs) is an ongoing area of research to improve the separation of a wide variety of chiral compounds, including fragrance alcohols. rsc.org

Table 3: Chiral HPLC Parameters for Enantiomeric Separation of this compound

Parameter Value
Column CHIRALCEL® OD-H (4.6 mm x 250 mm)
Mobile Phase Hexane/2-propanol (97:3)
Flow Rate 0.5 mL/min
Temperature 40 °C
Detection UV at 220 nm
Retention Time (S)-isomer 24.0 min
Retention Time (R)-isomer 26.4 min

Capillary Electrophoresis and Microfluidic Systems for High-Throughput Analysis

Capillary electrophoresis (CE) and microfluidic systems are emerging as powerful tools for the high-throughput analysis of various compounds, including those found in fragrances. ineosopen.orgmdpi.commdpi.com These techniques offer advantages such as rapid analysis times, low sample and reagent consumption, and high separation efficiency. researchgate.net

While specific applications of CE for the direct analysis of this compound are not extensively documented, the technique has been successfully employed for the chiral separation of other pharmaceuticals and amino acids, often using cyclodextrins as chiral selectors in the background electrolyte. jcchems.comdb-thueringen.denih.gov This suggests the potential for developing a chiral CE method for determining the enantiomeric purity of this compound. Micellar electrokinetic capillary chromatography (MEKC), a mode of CE, is particularly suited for the separation of neutral compounds like many fragrance alcohols. dergipark.org.tr

Microfluidic devices, or "lab-on-a-chip" systems, are being developed for various applications in the fragrance industry. mdpi.comwearecellix.com These systems allow for precise control over reaction conditions and can be used for applications such as the encapsulation of fragrance molecules. mdpi.com Furthermore, microfluidic chips can be packed with chiral stationary phases to perform high-speed chiral separations, demonstrating the potential for the rapid analysis of enantiomeric composition. acs.org The development of chiral gels within microfluidic capillary reactors also shows promise for the enantioselective kinetic resolution of secondary alcohols. rsc.org

Development of Hyphenated Techniques for Complex Matrix Analysis

The analysis of this compound in complex matrices, such as consumer products, often requires the use of hyphenated techniques. These methods combine the separation power of chromatography or electrophoresis with the specificity of a detection method like mass spectrometry. ajrconline.orgwisdomlib.orgscribd.comacs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more powerful variant, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are particularly valuable for impurity profiling. ajrconline.orgscribd.com As mentioned, HPLC methods for this compound can be made MS-compatible by using a volatile mobile phase additive like formic acid. sielc.com This allows for the direct coupling of the HPLC system to a mass spectrometer, enabling the identification of impurities based on their mass-to-charge ratio and fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is another essential hyphenated technique for the analysis of volatile and semi-volatile compounds in complex mixtures. wisdomlib.orgscribd.com It is routinely used for the identification and quantification of fragrance allergens in cosmetics. nih.gov The coupling of chromatographic techniques with spectroscopic detectors like Fourier-Transform Infrared Spectroscopy (FTIR), as in LC-IR, can also provide valuable structural information for impurity identification. ajrconline.org These hyphenated approaches are indispensable for ensuring the quality and safety of products containing this compound.

Future Directions and Emerging Research Avenues for 3 Methyl 5 Phenylpentan 1 Ol

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Synthesis Optimization

Key Research Thrusts:

Predictive Modeling: Machine learning algorithms can be trained on vast datasets of chemical reactions to predict the most efficient catalysts, solvents, and reaction conditions for the synthesis of 3-Methyl-5-phenylpentan-1-ol. mdpi.comresearchgate.net These models can identify patterns and relationships that may not be apparent to human chemists, leading to the discovery of novel and more efficient synthetic routes. chemicalbull.com

Automated Synthesis: AI can be integrated with automated synthesis platforms to create a closed-loop system for reaction optimization. This involves the AI designing an experiment, the platform executing it, and the results being fed back to the AI to refine the next iteration. This high-throughput approach can significantly reduce the time and resources required to develop optimal synthesis protocols.

Fragrance Design: In the context of the fragrance industry, AI and ML can be employed to predict the olfactory properties of novel derivatives of this compound. grapefrute.com By analyzing the relationship between molecular structure and scent, these technologies can guide the design of new fragrance ingredients with desired aromatic profiles. chemicalbull.com

Exploration of Novel Catalytic Systems for Sustainable Transformations

The development of sustainable and environmentally friendly chemical processes is a major driver of innovation in the chemical industry. For the synthesis of this compound, research is increasingly focused on the use of novel catalytic systems that offer higher efficiency and lower environmental impact compared to traditional methods.

Emerging Catalytic Strategies:

Biocatalysis: The use of enzymes, such as alcohol dehydrogenases, as catalysts in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and reduced waste generation. rsc.orgnih.gov Research is ongoing to discover and engineer enzymes with improved activity and stability for the production of chiral alcohols like this compound. nih.gov

Chemoenzymatic Synthesis: This approach combines the advantages of both chemical and enzymatic catalysis to create more efficient and sustainable synthetic routes. acs.org For instance, a chemical catalyst could be used to produce a precursor that is then converted to the final product by an enzyme in a one-pot reaction.

Homogeneous and Heterogeneous Catalysis: The development of novel metal-based catalysts, including those based on earth-abundant metals, continues to be an active area of research. innoget.com The focus is on designing catalysts with high activity, selectivity, and recyclability to minimize waste and reduce costs.

Catalytic SystemDescriptionPotential Advantages for this compound Synthesis
Biocatalysis Utilizes enzymes (e.g., alcohol dehydrogenases) to catalyze specific reactions. rsc.orgnih.govHigh enantioselectivity for chiral synthesis, mild reaction conditions, environmentally friendly. nih.gov
Chemoenzymatic Combines chemical and enzymatic catalytic steps in a single process. acs.orgCan achieve transformations not possible with either method alone, improved efficiency.
Novel Ligands Development of innovative chiral ligands for metal-catalyzed asymmetric synthesis. innoget.comHigh yields and enantioselectivities, potential for catalyst recycling and cost reduction. innoget.com

Advanced In-situ Spectroscopic Techniques for Reaction Monitoring and Mechanistic Insights

A deeper understanding of reaction mechanisms is crucial for optimizing chemical processes. Advanced in-situ spectroscopic techniques allow for real-time monitoring of chemical reactions, providing valuable insights into reaction kinetics, intermediates, and catalyst behavior. mt.com

Applicable Spectroscopic Methods:

FTIR and Raman Spectroscopy: These techniques can be used to monitor the concentration of reactants, products, and intermediates in real-time, providing kinetic data and helping to elucidate reaction pathways. acs.orgrsc.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can provide detailed structural information about species present in a reaction mixture, aiding in the identification of transient intermediates and the elucidation of complex reaction mechanisms. oxinst.com

Mass Spectrometry (MS): Real-time MS techniques can be used to monitor the evolution of volatile species in a reaction, providing insights into reaction kinetics and potential side reactions.

The data obtained from these in-situ techniques can be used to develop more accurate kinetic models of the reaction, leading to improved process control and optimization. mt.com

Potential in Nanotechnology and Supramolecular Chemistry as a Building Block

While direct applications of this compound in nanotechnology and supramolecular chemistry are still emerging, its molecular structure suggests potential as a versatile building block in these fields. Long-chain alcohols are known to self-assemble into various supramolecular structures, and the presence of the phenyl group in this compound could introduce interesting properties. nih.govchemrxiv.org

Potential Future Applications:

Self-Assembled Monolayers (SAMs): The hydroxyl group of this compound could be used to anchor the molecule to various surfaces, forming self-assembled monolayers with potential applications in surface modification, lubrication, and sensing.

Drug Delivery: The amphiphilic nature of this molecule could be exploited in the formation of micelles or vesicles for the encapsulation and delivery of therapeutic agents.

Liquid Crystals: The rod-like shape of the molecule suggests potential for use in the formation of liquid crystalline phases, which have applications in displays and optical devices.

Development of Bio-Derived Synthetic Routes and Circular Economy Concepts

In line with the growing demand for sustainable products, there is increasing interest in developing bio-derived synthetic routes for chemicals like this compound. marketreportanalytics.com This involves utilizing renewable feedstocks, such as those derived from plant biomass, as starting materials.

Sustainable Production Strategies:

Q & A

Q. Which endocrine disruption screening assays are recommended for this compound, and what endpoints are evaluated?

  • Methodological Answer : The U.S. EPA’s EDSP Tier 1 assays include estrogen receptor (ER) and androgen receptor (AR) binding tests. In vitro luciferase reporter gene assays in H295R cells assess steroidogenesis modulation. Positive results necessitate Tier 2 testing (e.g., amphibian metamorphosis assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-5-phenylpentan-1-ol
Reactant of Route 2
3-Methyl-5-phenylpentan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.